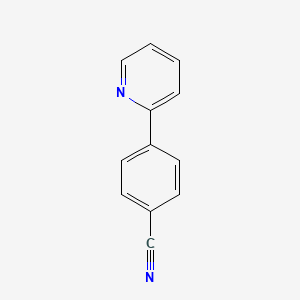

4-(2-Pyridyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMRFUCSFRRPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185899 | |

| Record name | 4-(2-Pyridyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-34-5 | |

| Record name | 4-(2-Pyridinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32111-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ISU242LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Pyridyl)benzonitrile: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 4-(2-Pyridyl)benzonitrile. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Chemical and Physical Properties

This compound is a bifunctional organic compound featuring a pyridine ring linked to a benzonitrile moiety. It is typically a solid at room temperature, appearing as a white to off-white or slightly colored crystalline powder.[1][2] Its core identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 32111-34-5[3] |

| Molecular Formula | C₁₂H₈N₂[3] |

| Molecular Weight | 180.21 g/mol [3] |

| IUPAC Name | 4-(pyridin-2-yl)benzonitrile[3] |

| Synonyms | 4-(2-pyridinyl)benzonitrile, 2-(4-Cyanophenyl)pyridine[2][4] |

| InChI | InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H[3] |

| InChIKey | CCMRFUCSFRRPNT-UHFFFAOYSA-N[3] |

| SMILES | N#Cc1ccc(c2ccccn2)cc1[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, powder to crystal[1] |

| Appearance | White to Orange to Green[1] |

| Melting Point | 98.0 to 102.0 °C[1] |

| Boiling Point | 346.5 ± 25.0 °C (Predicted)[2] |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; Insoluble in water.[2] |

| pKa | 3.79 ± 0.25 (Predicted)[2] |

| XLogP3 | 2.3[3] |

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a 4-cyanophenyl group. The nitrogen atom in the pyridine ring and the nitrile group are key functional groups that influence its chemical reactivity and physical properties.

Figure 1. Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.[9]

General Protocol:

-

Reactants and Reagents:

-

Reaction Setup:

-

A reaction vessel is charged with 4-cyanophenylboronic acid (1.2-1.5 equivalents), a base (2-3 equivalents), and a palladium catalyst (typically 1-5 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Degassed solvent is added, followed by 2-bromopyridine (1 equivalent).

-

-

Reaction Conditions:

-

The reaction mixture is heated to a temperature ranging from 65 to 110 °C.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water and an organic solvent (e.g., ethyl acetate) are added for extraction.

-

The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Spectral Data for Structural Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | CDCl₃ | δ 7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H)[1] |

| ¹³C NMR | CDCl₃ | δ 82.56, 112.47, 113.62, 130.61, 130.77, 134.54, 159.97[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group and the aromatic rings.

-

C≡N Stretch: A sharp, medium-intensity band is expected in the range of 2260–2210 cm⁻¹.[10]

-

C=C and C=N Stretches: Multiple bands in the 1600–1400 cm⁻¹ region are characteristic of the aromatic rings.[10]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[10]

Mass Spectrometry (MS)

GC-MS data is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.[3]

Applications and Relevance in Research

This compound serves as a versatile building block in several areas of chemical research and development.

-

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[2][11] The pyridine and benzonitrile moieties are common pharmacophores. For instance, related structures have been investigated as kinase inhibitors for cancer therapy and as antimitotic prodrugs.[11][12] While no direct modulation of signaling pathways by this compound itself has been reported, a different benzonitrile-containing compound has been shown to be a negative regulator of the PI3K/Akt/mTOR pathway.[13]

-

Materials Science: Derivatives of this compound have been explored for their applications in liquid crystals and as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs).[6]

-

Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand to form coordination complexes with metal ions.[2][6]

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for detailed safety and handling information.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. chembk.com [chembk.com]

- 3. This compound | C12H8N2 | CID 1515238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 32111-34-5 | Benchchem [benchchem.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound [myskinrecipes.com]

- 12. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2-Pyridyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridyl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and functional organic materials. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, with a focus on palladium-catalyzed cross-coupling reactions. This document offers comprehensive experimental protocols, quantitative data analysis, and visual representations of the synthetic methodologies to assist researchers in the efficient preparation of this versatile compound.

Introduction

This compound, with the chemical formula C₁₂H₈N₂, is a bifunctional molecule featuring both a pyridine ring and a benzonitrile moiety. The pyridine nitrogen acts as a ligand for metal coordination, while the nitrile group can undergo various chemical transformations, making it a versatile precursor for more complex molecular architectures. Its structural motifs are found in a range of biologically active compounds and materials with interesting photophysical properties. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the two most prevalent and effective methods for its synthesis: the Suzuki-Miyaura coupling and the Negishi coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The most common and efficient strategies for the synthesis of this compound involve the formation of a carbon-carbon bond between a pyridine and a benzonitrile precursor using a palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a 2-pyridylboronic acid or its derivative with a 4-halobenzonitrile.

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of 2-pyridyl nucleophiles.[1]

Materials:

-

2-(Triisopropylboronate)pyridine lithium salt

-

4-Bromobenzonitrile or 4-Chlorobenzonitrile

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand

-

Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the 2-pyridylboronate reagent (1.5 equiv.), the 4-halobenzonitrile (1.0 equiv.), the base (3.0 equiv.), the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 3-6 mol% SPhos).

-

Add anhydrous 1,4-dioxane (approximately 3 mL per mmol of halide).

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. For the synthesis of this compound, a 2-pyridylzinc halide is coupled with a 4-halobenzonitrile.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)benzonitrile (CAS 32111-34-5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(pyridin-2-yl)benzonitrile, identified by CAS number 32111-34-5. The document details its chemical identity, summarizes its key physical and chemical data in a tabular format, and outlines standardized experimental protocols for the determination of these properties. Furthermore, it includes a visual representation of a common synthetic workflow for this molecule.

Compound Identification and Structure

4-(Pyridin-2-yl)benzonitrile is a bifunctional organic compound featuring both a pyridine ring and a benzonitrile moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

-

Chemical Name: 4-(Pyridin-2-yl)benzonitrile

-

CAS Number: 32111-34-5

-

Molecular Formula: C₁₂H₈N₂

-

Molecular Weight: 180.21 g/mol

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-(pyridin-2-yl)benzonitrile based on available experimental and predicted data.

| Property | Value | Reference(s) |

| Physical State | Solid | |

| Appearance | Off-white to white or pale yellow solid | |

| Odor | No distinct odor | |

| Melting Point | 91-99 °C | |

| Boiling Point | 346.5 °C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Refractive Index | 1.62 | |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, dimethyl sulfoxide. | |

| Vapor Pressure | 5.74 x 10⁻⁵ mmHg at 25°C | |

| Storage Condition | Sealed in a dry environment, at room temperature (20-22 °C). |

Experimental Protocols

This section outlines generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound such as 4-(pyridin-2-yl)benzonitrile.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point when only a small amount of substance is available.

Methodology:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and continuously heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This occurs when the external pressure equals the vapor pressure of the liquid.

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid by measuring the volume of displaced gas (typically helium).

Methodology:

-

Sample Preparation: A precisely weighed sample of the solid is placed into the sample chamber of the gas pycnometer.

-

Analysis: The instrument is sealed, and a reference chamber of known volume is filled with helium to a specific pressure.

-

Expansion: A valve is opened, allowing the helium to expand into the sample chamber.

-

Measurement: The instrument measures the equilibrium pressure after expansion.

-

Calculation: Based on the pressure difference and the known volumes of the chambers, the volume of the solid sample is calculated. The density is then determined by dividing the sample's mass by its calculated volume.

Structural Characterization Protocols

NMR spectroscopy is a primary technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.

Methodology:

-

Sample Preparation: 5-10 mg of 4-(pyridin-2-yl)benzonitrile is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment provides information on the chemical shift, integration (relative number of protons), and splitting patterns (spin-spin coupling). For ¹³C NMR, the experiment identifies the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Spectral Analysis: The resulting spectra are analyzed to confirm the connectivity and arrangement of atoms in the molecule, matching the expected structure of 4-(pyridin-2-yl)benzonitrile.

GC-MS is a hybrid technique that separates chemical components of a sample (GC) and then provides structural identity and mass information for each component (MS). It is highly effective for assessing purity and confirming molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized in a heated inlet.

-

Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The components separate based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component, and the mass spectrum for each peak provides a molecular fingerprint that can be used to confirm the identity and molecular weight (180.21 g/mol ) of 4-(pyridin-2-yl)benzonitrile.

Synthesis and Characterization Workflow

While no specific signaling pathways involving 4-(pyridin-2-yl)benzonitrile are prominently documented, its synthesis and subsequent characterization follow a logical and critical workflow for researchers. The diagram below illustrates a common synthetic route via a nickel-catalyzed cross-coupling reaction and the subsequent analytical steps to verify the final product.

Caption: Synthetic and Analytical Workflow for 4-(Pyridin-2-yl)benzonitrile.

Safety and Handling

4-(Pyridin-2-yl)benzonitrile is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Some sources also indicate potential harm if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Spectroscopic Analysis of 4-(2-Pyridyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of 4-(2-Pyridyl)benzonitrile (C₁₂H₈N₂), a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₈N₂ with a molecular weight of 180.21 g/mol .[1] The spectroscopic data presented below provides the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.72 | d | 4.8 | 1H | Pyridyl-H6 |

| 8.13 | d | 8.4 | 2H | Benzonitrile-H3, H5 |

| 7.87 | d | 8.0 | 1H | Pyridyl-H3 |

| 7.82 | td | 7.7, 1.8 | 1H | Pyridyl-H4 |

| 7.76 | d | 8.4 | 2H | Benzonitrile-H2, H6 |

| 7.31 | ddd | 7.5, 4.8, 1.2 | 1H | Pyridyl-H5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 156.2 | Pyridyl-C2 |

| 149.8 | Pyridyl-C6 |

| 144.3 | Benzonitrile-C1 |

| 136.9 | Pyridyl-C4 |

| 132.6 | Benzonitrile-C3, C5 |

| 127.5 | Benzonitrile-C2, C6 |

| 124.5 | Pyridyl-C5 |

| 121.0 | Pyridyl-C3 |

| 118.7 | Cyano (-C≡N) |

| 111.8 | Benzonitrile-C4 |

Note: The NMR data presented is based on typical values for this compound and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2225 | Strong, Sharp | -C≡N (Nitrile) stretch[2] |

| ~1600, ~1470, ~1430 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Note: The IR data is predicted based on characteristic functional group absorptions. The nitrile stretch is a particularly strong and unambiguous indicator for this compound.[2]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 179 | Moderate | [M-H]⁺ |

| 153 | Moderate | [M-HCN]⁺ |

| 126 | Low | [M-2HCN]⁺ or [C₁₀H₆]⁺ |

| 78 | Low | [C₆H₅N]⁺ (Pyridine fragment) |

| 102 | Moderate | [C₇H₄N]⁺ (Benzonitrile fragment) |

Note: The mass spectrometry data represents a predicted fragmentation pattern under electron ionization (EI). The molecular ion peak is expected to be prominent.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals, simplifying the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample): As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction. Electron Ionization (EI) is a common method for generating the mass spectrum. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic data.

References

Solubility of 4-(2-Pyridyl)benzonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Pyridyl)benzonitrile in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in pharmaceutical and materials science research. While qualitative solubility information is available, this document acknowledges the current lack of extensive quantitative solubility data in peer-reviewed literature. To address this, a detailed experimental protocol for the gravimetric determination of solubility is provided, enabling researchers to generate precise and reliable data. This guide serves as a foundational resource, offering both existing knowledge and the practical tools necessary for the empirical study of this compound's solubility characteristics.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a benzonitrile group. This unique structure, possessing both a hydrogen bond acceptor (the pyridine nitrogen) and a polar nitrile group, dictates its physicochemical properties, including its solubility. A thorough understanding of a compound's solubility in various organic solvents is critical for a wide range of applications, including:

-

Drug Development: Solubility is a key determinant of a drug's bioavailability and is essential for designing effective formulation and delivery systems.

-

Organic Synthesis: Knowledge of solubility is crucial for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and isolation of products.

-

Materials Science: The solubility of organic molecules is fundamental to the development of new materials, such as organic light-emitting diodes (OLEDs) and functional polymers.

This guide summarizes the known physical and chemical properties of this compound, presents its qualitative solubility profile, and provides a robust experimental methodology for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Melting Point | 91-92 °C | |

| Appearance | White crystalline solid | |

| XLogP3 | 2.3 | [1] |

Solubility Profile

The solubility of a solid in a liquid solvent is the concentration of the saturated solution at a specific temperature. It is a thermodynamic equilibrium value.

Qualitative Solubility

Based on available data, this compound exhibits solubility in several common organic solvents while being insoluble in water. This is consistent with its molecular structure, which has significant nonpolar character from the aromatic rings but also polar functionality.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Classification | Solubility |

| Ethanol | Polar Protic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Water | Polar Protic | Insoluble |

Quantitative Solubility

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. To facilitate research and provide a standardized format for reporting, Table 3 is presented as a template for organizing experimentally determined data.

Table 3: Quantitative Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Experimental Method |

Researchers are encouraged to use the experimental protocol outlined in Section 5.0 to populate this table.

Experimental Protocol: Gravimetric Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in a given organic solvent using the gravimetric method.[2][3] This method is reliable and widely used for its simplicity and accuracy.[2]

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readability ±0.1 mg)

-

Thermostatically controlled shaker or orbital incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible membrane like PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Slurry: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the slurries to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation.

-

Sedimentation: After the equilibration period, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

-

Filtration: Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any microscopic solid particles.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (well below the boiling point of the solvent and the melting point of the solute) until all the solvent has evaporated.

-

Mass Determination: Transfer the dish to a desiccator to cool to room temperature, then weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation: The solubility (S) is calculated using the following equation:

S (g/L) = (m₂ - m₁) / V

Where:

-

m₁ is the initial mass of the empty evaporating dish (g).

-

m₂ is the final mass of the evaporating dish with the dried solute (g).

-

V is the volume of the aliquot taken (L).

To express the solubility in mol/L, divide the result by the molecular weight of this compound (180.21 g/mol ).

-

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided a clear pathway for researchers to obtain much-needed quantitative data. The qualitative profile indicates solubility in common polar organic solvents, which is a useful starting point for experimental design. By employing the detailed gravimetric protocol provided, scientists in drug development and materials research can generate the precise solubility data required to advance their work. The systematic collection and publication of such data will be invaluable to the scientific community.

References

Molecular formula and weight of 4-(2-Pyridyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2-Pyridyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and functional materials. It covers the molecule's core properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and its applications in medicinal chemistry and materials science.

Core Molecular Data

This compound is a biaryl compound consisting of a pyridine ring linked to a benzonitrile moiety. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White crystalline solid | |

| Synonyms | 4-(2-pyridinyl)benzonitrile, 4-(pyridin-2-yl)benzonitrile | [1] |

| CAS Number | 32111-34-5 | [2] |

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust pathway for the formation of the critical carbon-carbon bond between the pyridine and benzene rings.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving pyridyl and aryl moieties.[3][4]

Materials:

-

2-Bromopyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Phosphate (Na₃PO₄) or another suitable base (e.g., K₂CO₃, KF)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-cyanophenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium phosphate (3.0 equivalents).

-

Addition of Reagents: Add 2-bromopyridine (1.0 equivalent) to the flask, followed by the solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a temperature between 65 °C and 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial building block in several advanced research areas.

-

Kinase Inhibitors: The structural motif of this compound is present in numerous kinase inhibitors developed for cancer therapy.[2] The pyridine and nitrile groups can form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.

-

Ligand Synthesis: The nitrogen atom of the pyridine ring acts as an effective ligand for coordinating with metal ions.[2] This property is exploited in the field of coordination chemistry to create metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

-

Functional Materials: Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs) and as liquid crystals.

While the compound itself is not typically the final active molecule, its role as a versatile intermediate makes it highly valuable for generating libraries of complex molecules for biological screening and materials testing. No direct modulation of specific cellular signaling pathways by this compound has been reported; its biological relevance stems from the properties of the larger molecules synthesized from it.

References

- 1. This compound | C12H8N2 | CID 1515238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-(Pyridin-2-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(pyridin-2-yl)benzonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and established applications, with a focus on its role in the development of novel therapeutics.

Nomenclature and Structure

The compound with the common name 4-(2-Pyridyl)benzonitrile is systematically named 4-(pyridin-2-yl)benzonitrile according to IUPAC nomenclature. Its chemical structure consists of a pyridine ring linked to a benzonitrile moiety at the 4-position of the benzene ring and the 2-position of the pyridine ring.

Molecular Formula: C₁₂H₈N₂

Molecular Weight: 180.21 g/mol

CAS Number: 32111-34-5[1]

Physicochemical and Spectroscopic Data

4-(Pyridin-2-yl)benzonitrile is a white crystalline solid. It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but insoluble in water.

| Property | Value | Reference |

| Melting Point | 98-102 °C | |

| ¹H NMR | Predicted shifts based on analogous structures. | |

| (400 MHz, CDCl₃, δ) | 8.75 (d, 1H, Py-H6), 8.10 (d, 2H, Ph-H2,6), 7.85 (t, 1H, Py-H4), 7.80 (d, 1H, Py-H3), 7.75 (d, 2H, Ph-H3,5), 7.30 (dd, 1H, Py-H5) | [2] |

| ¹³C NMR | Predicted shifts based on analogous structures. | |

| (100 MHz, CDCl₃, δ) | 155.8 (C), 149.8 (CH), 144.5 (C), 137.0 (CH), 132.5 (CH), 127.8 (CH), 124.5 (CH), 121.0 (CH), 118.5 (C), 112.0 (C) | [2] |

| FT-IR | Characteristic absorption bands. | |

| (KBr, cm⁻¹) | ~2225 (C≡N stretch), ~1600, ~1580, ~1470 (Aromatic C=C and C=N stretching) | [3] |

Synthesis of 4-(Pyridin-2-yl)benzonitrile

The primary synthetic route to 4-(pyridin-2-yl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the C-C bond between the pyridine and benzene rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of similar biaryl compounds.[4][5]

Materials:

-

2-Bromopyridine

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and Water (solvent system)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(pyridin-2-yl)benzonitrile.

References

In-Depth Technical Guide: Health and Safety Information for 4-(2-Pyridyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier. All laboratory work should be conducted by trained personnel following established safety protocols.

Executive Summary

4-(2-Pyridyl)benzonitrile is a heterocyclic aromatic nitrile with applications in organic synthesis and as a building block for pharmaceuticals and other advanced materials.[1] While specific toxicological data for this compound is limited, information extrapolated from related benzonitrile and pyridine compounds, along with supplier safety data, indicates that it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] This guide provides a comprehensive overview of the available health and safety information, including hazard classifications, handling procedures, and emergency protocols, to ensure its safe use in a research and development setting.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]

Table 1: GHS Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | White to Orange to Green powder to crystal |

| Melting Point | 98.0 to 102.0 °C |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; insoluble in water.[1] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Toxicological Information

Potential Routes of Exposure and Symptoms

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[3]

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation.[3]

-

Skin Contact: Harmful in contact with skin. Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

Proposed Metabolic Pathway and Mechanism of Toxicity

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of related compounds, a probable pathway involves cytochrome P450 (CYP) enzymes.[4] The benzonitrile moiety may undergo hydroxylation, while the pyridine ring can be N-oxidized.[5] Unlike some aliphatic nitriles, aromatic nitriles like benzonitrile do not readily release cyanide in the body.[6] The toxicity is more likely associated with the parent molecule and its metabolites.

Figure 1: Proposed Metabolic Pathway

Experimental Protocols: Safety and Handling

Detailed experimental protocols for the safety assessment of this compound are not published. The following sections outline general procedures for safe handling and emergency response based on standard laboratory practices for hazardous chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

Figure 2: Recommended Personal Protective Equipment

Table 3: Personal Protective Equipment (PPE) Requirements [7]

| Protection Type | Required Equipment | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and dust.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[7] |

| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[7] |

| Respiratory Protection | NIOSH-approved respirator. | Required when handling the compound as a dry powder to avoid inhalation.[7] Use in a well-ventilated area, preferably a chemical fume hood. |

Handling and Storage

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from fire and oxidants.[1]

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen cyanide.[8]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

The logical workflow for responding to a spill is outlined below.

Figure 3: Accidental Release Workflow

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[11]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the product itself.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards. While compound-specific toxicological data is sparse, adherence to the general safety principles for hazardous chemicals, including the use of appropriate personal protective equipment, proper handling and storage procedures, and established emergency protocols, is essential for its safe use in the laboratory. Researchers should always consult the official Safety Data Sheet provided by the supplier before commencing any work with this compound.

References

- 1. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ligand interaction of sustituted pyridines with cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pssj2.jp [pssj2.jp]

- 4. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. purdue.edu [purdue.edu]

- 10. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Historical Review of the Synthesis of 4-(2-Pyridyl)benzonitrile: From Classical Couplings to Modern Cross-Coupling Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biaryl scaffold, 4-(2-pyridyl)benzonitrile, is a significant structural motif in medicinal chemistry and materials science. Its synthesis has evolved considerably over the past century, mirroring the broader advancements in organic chemistry. This technical guide provides a comprehensive historical overview of the synthetic routes to this compound, detailing both classical and modern methodologies. Experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.

Classical Synthetic Approaches: The Foundations of Biaryl Construction

Prior to the advent of modern cross-coupling chemistry, the synthesis of biaryl compounds like this compound relied on a set of classical reactions. These methods, while foundational, often required harsh reaction conditions and provided modest yields.

The Ullmann Reaction

The Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides. In the context of this compound synthesis, this would typically involve the reaction of 2-bromopyridine with 4-bromobenzonitrile in the presence of a copper catalyst at elevated temperatures. The reaction proceeds through an oxidative addition of the aryl halide to copper, followed by a coupling step.

Experimental Protocol: Ullmann Coupling of 2-Bromopyridine and 4-Bromobenzonitrile

-

Materials: 2-Bromopyridine (1.0 equiv), 4-bromobenzonitrile (1.0 equiv), copper powder (2.0 equiv), sand, high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).

-

Procedure:

-

In a flame-dried round-bottom flask, combine 2-bromopyridine, 4-bromobenzonitrile, copper powder, and a small amount of sand (to help break up the copper oxide layer).

-

Add the high-boiling point solvent and heat the mixture to a high temperature (typically >150 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the copper residues.

-

The filtrate is then subjected to an appropriate work-up, which may include extraction and purification by column chromatography.

-

Yields for Ullmann reactions can be variable and are often moderate.

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, developed in the 1920s, offers another route to biaryls through the reaction of a diazonium salt with an aromatic compound. For the synthesis of this compound, this could involve the diazotization of 2-aminopyridine to form a diazonium salt, which then reacts with benzonitrile. This reaction proceeds via a radical mechanism. A significant drawback of the Gomberg-Bachmann reaction is the typically low yields, often below 40%, due to the many side reactions of diazonium salts.[1][2]

Experimental Protocol: Gomberg-Bachmann Reaction of 2-Aminopyridine and Benzonitrile

-

Materials: 2-Aminopyridine (1.0 equiv), sodium nitrite (1.1 equiv), hydrochloric acid, benzonitrile (large excess, also acts as the solvent), sodium hydroxide solution.

-

Procedure:

-

Dissolve 2-aminopyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled solution to form the diazonium salt.

-

Add the diazonium salt solution to a vigorously stirred solution of benzonitrile.

-

Slowly add a solution of sodium hydroxide to promote the coupling reaction.

-

After the reaction is complete, the organic layer is separated, washed, and the excess benzonitrile is removed by distillation.

-

The crude product is then purified by chromatography or recrystallization.

-

Synthesis via Pyridine N-Oxides

Another classical approach involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide is more susceptible to nucleophilic attack. Reaction with a Grignard reagent, such as 4-cyanophenylmagnesium bromide, can introduce the cyanophenyl group at the 2-position. The N-oxide can then be removed by reduction.

Experimental Protocol: Synthesis from Pyridine N-Oxide and a Grignard Reagent

-

Materials: Pyridine N-oxide (1.0 equiv), 4-bromobenzonitrile (1.1 equiv), magnesium turnings (1.2 equiv), anhydrous THF, acetic anhydride.

-

Procedure:

-

Prepare the Grignard reagent by reacting 4-bromobenzonitrile with magnesium turnings in anhydrous THF.

-

Add the pyridine N-oxide to the Grignard reagent solution at room temperature.

-

After the reaction is complete, treat the mixture with acetic anhydride and heat to 120 °C.[3]

-

The reaction mixture is then worked up by quenching with an aqueous solution, followed by extraction and purification.

-

This method offers a transition-metal-free route to 2-arylpyridines with yields ranging from 37% to 86%.[3]

Modern Synthetic Methods: The Era of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this typically involves the reaction of a 2-pyridylboronic acid or ester with 4-bromobenzonitrile. A study has reported the synthesis of a biaryl from 4-bromobenzonitrile with a 63% yield using this method.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate and 4-Bromobenzonitrile

-

Materials: 2-Pyridylboronate (1.5 equiv), 4-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (1.0-1.5 mol%), a suitable phosphine ligand (e.g., a phosphite or phosphine oxide ligand), a base (e.g., KF or K₃PO₄, 3.0 equiv), and a solvent (e.g., 1,4-dioxane).[4]

-

Procedure:

-

In a Schlenk tube under an inert atmosphere (argon), combine the 2-pyridylboronate, 4-bromobenzonitrile, palladium catalyst, ligand, and base.

-

Add the degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture (typically to 80-110 °C) until the starting material is consumed, as monitored by GC or TLC.[4]

-

After cooling, the reaction mixture is diluted with a suitable solvent, filtered, and the filtrate is washed and concentrated.

-

The crude product is purified by column chromatography.

-

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The synthesis of this compound via this method would involve the coupling of a 2-pyridylzinc reagent with 4-bromobenzonitrile.

Experimental Protocol: Negishi Coupling of a 2-Pyridylzinc Reagent and 4-Bromobenzonitrile

-

Materials: 2-Pyridylzinc halide (1.2 equiv), 4-bromobenzonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an anhydrous solvent (e.g., THF).[3]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 4-bromobenzonitrile in the anhydrous solvent.

-

Add the palladium catalyst.

-

Slowly add the solution of the 2-pyridylzinc reagent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Stille Coupling

The Stille coupling utilizes an organotin compound (organostannane) and an organic halide in the presence of a palladium catalyst. To synthesize this compound, 2-(tributylstannyl)pyridine would be reacted with 4-bromobenzonitrile. A key advantage of organostannanes is their stability to air and moisture.

Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)pyridine and 4-Bromobenzonitrile

-

Materials: 2-(Tributylstannyl)pyridine (1.15 equiv), 4-bromobenzonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), a copper(I) salt (e.g., CuI, 0.1 equiv), lithium chloride (5.3 equiv), and a polar aprotic solvent (e.g., DMF).[5]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine 4-bromobenzonitrile, the palladium catalyst, copper(I) iodide, and lithium chloride.

-

Add the degassed solvent, followed by the 2-(tributylstannyl)pyridine.

-

Heat the reaction mixture (e.g., to 40 °C) for an extended period (can be up to 2.5 days).[5]

-

Upon completion, the reaction is worked up by an aqueous wash, extraction, and purification by column chromatography.

-

Summary of Synthetic Methods

The following table summarizes the key aspects of the discussed synthetic methods for this compound.

| Method | Key Reagents | Catalyst | Typical Conditions | Typical Yields | Historical Era |

| Ullmann Reaction | 2-Bromopyridine, 4-Bromobenzonitrile | Copper | High temperature (>150 °C) | Moderate | Early 20th Century |

| Gomberg-Bachmann | 2-Aminopyridine, Benzonitrile | None (diazotization) | Low temperature, basic | Low (<40%)[1][2] | Early 20th Century |

| Pyridine N-Oxide | Pyridine N-Oxide, 4-Cyanophenyl Grignard | None | Room temp then 120 °C[3] | 37-86%[3] | Mid 20th Century |

| Suzuki-Miyaura | 2-Pyridylboronate, 4-Bromobenzonitrile | Palladium complex | 80-110 °C, inert atm.[4] | Good to Excellent (e.g., 63%)[4] | Late 20th Century |

| Negishi Coupling | 2-Pyridylzinc reagent, 4-Bromobenzonitrile | Palladium or Nickel | Room temp, inert atm. | Good to Excellent | Late 20th Century |

| Stille Coupling | 2-Pyridylstannane, 4-Bromobenzonitrile | Palladium complex | 40 °C, inert atm.[5] | Good to Excellent | Late 20th Century |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: Classical synthetic routes to this compound.

Caption: Modern palladium-catalyzed syntheses of this compound.

Conclusion

The synthesis of this compound provides a clear illustration of the progress in synthetic organic chemistry. From the harsh conditions and often low yields of classical methods like the Ullmann and Gomberg-Bachmann reactions, the field has progressed to the highly efficient and versatile palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Negishi, and Stille couplings now represent the state-of-the-art for constructing this important biaryl linkage, offering researchers in drug development and materials science reliable and scalable routes to this valuable compound. The choice of synthetic route today is often dictated by factors such as substrate availability, functional group tolerance, and the desired scale of the synthesis, with modern cross-coupling methods generally being the preferred approach.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 3. Negishi Coupling | NROChemistry [nrochemistry.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

A Technical Guide to 4-(2-Pyridyl)benzonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)benzonitrile is a bifunctional organic compound featuring both a pyridine ring and a benzonitrile moiety. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and agrochemical development. Its pyridine nitrogen can act as a ligand for metal catalysts or as a hydrogen bond acceptor in biological systems, while the nitrile group can undergo a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key applications in research, and representative synthetic protocols.

Commercial Suppliers of this compound

A range of chemical suppliers offer this compound for research and development purposes. The table below summarizes key quantitative data from several prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current pricing, availability, and detailed specifications.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Tokyo Chemical Industry (TCI) | P2659 | >97.0% (GC) | 32111-34-5 | C₁₂H₈N₂ | 180.21 | White to Orange to Green powder to crystal. |

| ChemUniverse | P91635 | 97% | 32111-34-5 | C₁₂H₈N₂ | 180.21 | |

| CP Lab Safety | - | min 97% | 32111-34-5 | C₁₂H₈N₂ | 180.21 | For professional manufacturing, research, and industrial use only. |

| Pharmaffiliates | PA 27 02701 | - | 32111-34-5 | C₁₂H₈N₂ | 180.21 | Appearance not specified. Storage at 2-8°C. |

| BLD Pharm | - | - | 32111-34-5 | C₁₂H₈N₂ | 180.21 | Storage at room temperature. |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Its applications span several areas of chemical and materials science research.

Pharmaceutical and Medicinal Chemistry

The pyridine motif is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving the binding affinity of a molecule to its biological target.[3] Furthermore, the entire pyridylbenzonitrile structure can serve as a bioisostere for other aromatic systems, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[3] While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are explored for a range of therapeutic targets. Pyridine derivatives, in general, have been investigated for antimicrobial, anticancer, and antidiabetic activities.[2]

Materials Science

Derivatives of this compound have been investigated for their potential applications in materials science.[1] Notably, they have been explored as components of liquid crystals and as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs).[1] The rigid, aromatic structure of the molecule contributes to the formation of ordered phases in liquid crystals, while its electronic properties can be tailored for optoelectronic applications.

Organic Synthesis

As a versatile building block, this compound is employed in various organic reactions.[4] It can be a precursor for the synthesis of more complex heterocyclic systems and can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] The nitrile group is also a valuable functional handle that can be converted into other functionalities, such as amines, carboxylic acids, or ketones.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound as a starting material are not abundantly available in peer-reviewed literature. However, based on the known reactivity of the nitrile functional group, a representative experimental workflow for the synthesis of a ketone via reaction with a Grignard reagent is provided below. This protocol is a general illustration of how the nitrile group in this compound can be transformed.

Representative Reaction: Synthesis of (4-Benzoylphenyl)(2-pyridyl)methanone via Grignard Reaction

This protocol describes the addition of a Grignard reagent to the nitrile functionality of this compound to form an imine, which is then hydrolyzed to yield a ketone.[5]

Materials:

-

This compound

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl) for hydrolysis

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of this compound in anhydrous diethyl ether or THF.

-

Addition of Grignard Reagent: The solution is cooled in an ice bath. A solution of phenylmagnesium bromide in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for a period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The reaction mixture is cooled again in an ice bath, and aqueous acid (e.g., 1 M HCl) is slowly and carefully added to hydrolyze the intermediate imine salt.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired ketone.

Below is a Graphviz diagram illustrating this experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 32111-34-5 | Benchchem [benchchem.com]

- 4. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for 4-(2-Pyridyl)benzonitrile in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)benzonitrile is a bifunctional organic molecule featuring a pyridine ring and a benzonitrile group. This unique structure makes it a versatile ligand in organometallic chemistry and a valuable building block in the synthesis of functional materials and pharmaceutical compounds.[1][2][3] The pyridine nitrogen atom serves as a coordination site for a wide range of metal ions, while the nitrile group can be involved in further chemical transformations or influence the electronic properties of the resulting metal complexes.[3] Its applications span from the development of catalysts and luminescent materials to its use as an intermediate in the synthesis of kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of organometallic complexes, drawing upon established methods for structurally related pyridyl ligands.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient pathway to form the C-C bond between the pyridine and benzene rings.[3][4]

Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures for pyridyl compounds.[4][5][6]

Materials:

-

2-Bromopyridine

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography